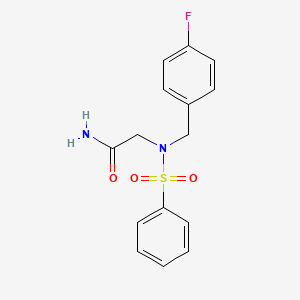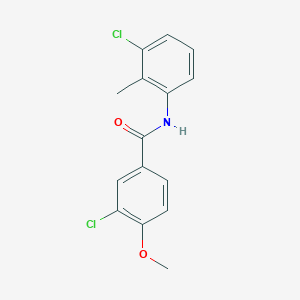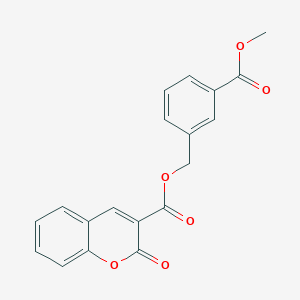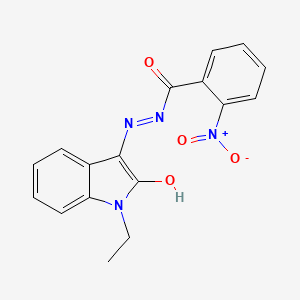
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-isopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IA-4-78 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of IA-4-78 is not fully understood. However, it has been found to inhibit the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This inhibition leads to a decrease in the activity of these ion channels, resulting in the suppression of neuronal activity. IA-4-78 has also been found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death.
Biochemical and Physiological Effects:
IA-4-78 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to reduce inflammation in animal models. IA-4-78 has also been shown to reduce the excitability of neurons in the brain, leading to a decrease in neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IA-4-78 in lab experiments is its ability to inhibit the activity of certain ion channels in the brain. This property makes it a useful tool in neuroscience research to study the function of these ion channels. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
However, IA-4-78 has some limitations in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. The yield of IA-4-78 using current synthesis methods is also relatively low, which makes it challenging to obtain large quantities of this compound for experiments.
Zukünftige Richtungen
There are several future directions for research on IA-4-78. One area of research is to study the mechanism of action of this compound in more detail. This will help to understand how IA-4-78 inhibits the activity of certain ion channels in the brain and how it induces apoptosis in cancer cells.
Another area of research is to develop more efficient synthesis methods for IA-4-78. This will make it easier to obtain large quantities of this compound for experiments.
Finally, IA-4-78 has shown potential applications in cancer therapy and anti-inflammatory therapy. Future research can focus on developing IA-4-78 or its derivatives as potential drugs for these applications.
Conclusion:
In conclusion, IA-4-78 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, reduce inflammation in animal models, and reduce the excitability of neurons in the brain. Although there are some limitations in using IA-4-78 in lab experiments, its potential applications make it an exciting area of research for the future.
Synthesemethoden
IA-4-78 can be synthesized using various methods, including the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of a catalyst. Another method involves the reaction of 3-formyl-2-methylindole with N-isopropylacetamide in the presence of an acid catalyst. The yield of IA-4-78 using these methods is around 50%.
Wissenschaftliche Forschungsanwendungen
IA-4-78 has shown potential applications in various fields of scientific research. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been used as a tool in neuroscience research to study the function of certain ion channels in the brain. IA-4-78 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)16-15(19)8-17-11(3)13(9-18)12-6-4-5-7-14(12)17/h4-7,9-10H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOCDORSJXFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)